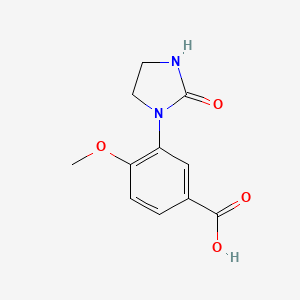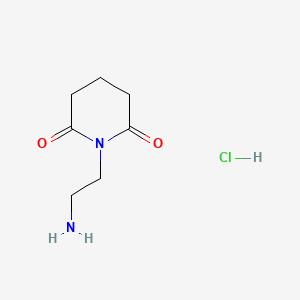
(3-(4-氨基苯基)异恶唑-5-基)甲醇
描述
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is represented by the formula C10H10N2O2 . The molecular weight of this compound is 190.20 .Physical And Chemical Properties Analysis
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” has a molecular weight of 190.20 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the search results .科学研究应用
药物研究
该化合物,CAS号为885273-66-5,因其结构与生物活性分子相似,被应用于药物研究。 其异恶唑环模拟了许多药物中发现的1,2-唑类,使其成为开发新型治疗剂的宝贵骨架 .
材料科学
在材料科学领域,该化合物形成稳定晶体结构的能力可被利用。 这种特性对于创造具有特定光学或电子特性的新材料至关重要,有可能用于有机半导体的开发 .
化学合成
作为化学合成中的构建块,该化合物的氨基可以进行各种反应,例如酰化或烷基化,从而产生多种衍生物。 这些衍生物随后可用于合成更复杂的分子 .
分析化学
在分析化学中,该化合物独特的紫外-可见吸收光谱使其成为光谱分析中用作标准品的候选者。 此应用对于确定混合物中类似化合物的浓度至关重要 .
生物学研究
该化合物中存在的氨基可以与生物大分子相互作用,使其成为研究蛋白质-配体相互作用的潜在探针。 这种相互作用对于了解酶作用机制和药物发现至关重要 .
农业化学
在农业化学中,可以研究该化合物的衍生物作为生长调节剂或杀虫剂的潜力。 异恶唑环是农用化学品中的常见基序,对苯环的修饰可以导致新的有效化合物 .
催化
该化合物的分子结构使其能够在催化体系中充当配体。 它可用于稳定金属催化剂或创建有机催化剂,这对于加速各种化学反应至关重要 .
环境科学
最后,在环境科学中,可以研究该化合物的衍生物对污染物的结合能力。 这种结合能力可以用来开发新的水处理或土壤修复方法 .
作用机制
属性
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-66-5 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)


amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)


